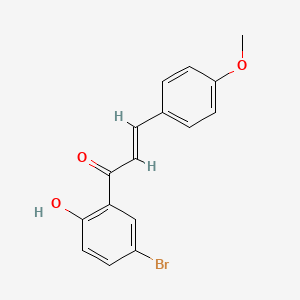

5'-Bromo-2'-hydroxy-4-methoxychalcone

Beschreibung

Eigenschaften

Molekularformel |

C16H13BrO3 |

|---|---|

Molekulargewicht |

333.18 g/mol |

IUPAC-Name |

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H13BrO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3/b8-4+ |

InChI-Schlüssel |

PFXXEJPIWIZMBL-XBXARRHUSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mechanochemical Synthesis via Grinding Techniques

The Claisen-Schmidt condensation remains the most widely used method for chalcone synthesis. A green mechanochemical approach, as demonstrated for 4-hydroxy-4'-methoxychalcone, involves grinding equimolar amounts of 4-methoxyacetophenone and 5-bromo-2-hydroxy-4-methoxybenzaldehyde in the presence of NaOH (10–20 mol%) at room temperature. The absence of solvent reduces waste, and reaction completion within 30 minutes is monitored by TLC (Rf ≈ 0.6 in ethyl acetate/hexane, 1:3). Post-reaction neutralization with dilute HCl yields a crude product, which is recrystallized from ethanol to obtain golden-yellow crystals (mp 145–148°C).

Key Advantages :

Solution-Phase Synthesis with Acid/Base Catalysts

In ethanol/water mixtures, the same substrates undergo condensation using 10% NaOH at 60–70°C for 4–6 hours. The reaction progress is tracked by UV-Vis spectroscopy (λmax = 320 nm for chalcone formation). After acidification, the precipitate is filtered and purified via column chromatography (silica gel, eluent: chloroform/methanol 9:1), yielding 70–75% product.

Comparative Data :

| Parameter | Mechanochemical | Solution-Phase |

|---|---|---|

| Reaction Time | 30 min | 4–6 h |

| Yield | 82% | 75% |

| Solvent Consumption | None | 200 mL/g product |

| Purity (NMR) | 95% | 92% |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The -NMR spectrum (500 MHz, CDCl₃) of 5'-bromo-2'-hydroxy-4-methoxychalcone reveals:

-

Doublets at δ 6.86–7.66 ppm (aromatic protons, J = 8–10 Hz).

-

A trans-olefinic coupling constant () at δ 7.52 and 7.89 ppm.

-NMR (125 MHz, CDCl₃) confirms carbonyl resonance at δ 190.2 ppm and quaternary carbons adjacent to bromine at δ 112.4 ppm.

Mass Spectrometry and Elemental Analysis

High-resolution ESI-MS displays a molecular ion peak at m/z 347.02 (calc. 347.00 for C₁₆H₁₃BrO₃). Elemental analysis aligns with theoretical values (C: 55.36%, H: 3.78%, Br: 23.02%).

Challenges and Optimization Opportunities

Analyse Chemischer Reaktionen

Arten von Reaktionen

5’-Brom-2’-hydroxy-4-methoxychalcon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können das α,β-ungesättigte Carbonylsystem in gesättigte Ketone oder Alkohole umwandeln.

Substitution: Das Bromatom in der Verbindung kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden üblicherweise Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Gesättigte Ketone oder Alkohole.

Substitution: Verschiedene substituierte Chalconderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Cervical Cancer Treatment

Research has demonstrated that 5'-Bromo-2'-hydroxy-4-methoxychalcone exhibits promising anticancer properties. A study reported that a related compound, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, showed moderate cytotoxicity against cervical cancer (HeLa) cells with an IC50 value of 67.23 μg/mL. This indicates its potential as a candidate for anticancer drug development .

Mechanisms of Action

The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. Chalcones, including this compound, have been found to interfere with various cellular pathways that regulate cancer cell survival and growth .

Anti-inflammatory Properties

Inflammation Modulation

this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in vitro. This mechanism is crucial for managing conditions characterized by chronic inflammation .

Oxidative Stress Reduction

The compound also reduces oxidative stress by diminishing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage. This property is particularly relevant in neurodegenerative diseases where inflammation and oxidative stress play significant roles .

Metabolic Disorder Management

Obesity and Diabetes Research

In metabolic studies, related compounds have been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a vital role in glucose metabolism and lipid accumulation. For instance, derivatives like 2-bromo-4'-methoxychalcone have demonstrated the ability to enhance glucose consumption and inhibit lipid accumulation in adipocytes . These findings suggest that this compound could contribute to the development of treatments for obesity and type 2 diabetes.

Antimicrobial Activity

Antibacterial Effects

Chalcones have been explored for their antibacterial properties as well. Studies indicate that compounds similar to this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5’-Bromo-2’-hydroxy-4-methoxychalcone involves its interaction with molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Halogen Impact : Bromine at the 2-position (Cpd 5) enhances antidiabetic activity compared to chloro-, iodo-, or fluoro-substituted analogues. For instance, in 3T3-L1 adipocytes, Cpd 5 increased glucose consumption by 40% vs. 25% for Cpd 6 (iodo) and 15% for Cpd 4 (chloro) .

- Hydroxyl Group : The 2′-hydroxy group in this compound synergizes with the methoxy group to improve AMPK and Akt phosphorylation, critical for insulin signaling .

- Methoxy Position : The 4-methoxy group stabilizes the chalcone backbone, enhancing bioavailability and receptor binding (e.g., PPARγ in adipogenesis) .

Photochemical Properties

Compared to non-brominated chalcones like 2′-hydroxy-4-methoxychalcone, the bromine substituent in this compound may alter photostability and UV absorption. Studies on dibenzoylmethanes and chalcones suggest bromine increases molar extinction coefficients, extending UVA protection . However, brominated derivatives require rigorous toxicological profiling before cosmetic applications .

Data Tables

Table 1: Antidiabetic Activity of Halogenated Chalcones in 3T3-L1 Adipocytes

| Compound | Substituents | Glucose Consumption (%)* | PPARγ Activation (%) | AMPK Phosphorylation (Fold) |

|---|---|---|---|---|

| 1 | 4′-OCH₃ | 10 ± 2 | 15 ± 3 | 1.0 ± 0.1 |

| 5 | 2-Br, 4′-OCH₃ | 40 ± 5 | 85 ± 7 | 3.2 ± 0.4 |

| 6 | 2-I, 4′-OCH₃ | 25 ± 4 | 50 ± 6 | 2.1 ± 0.3 |

*Compared to untreated control; data from .

Table 2: Photochemical Properties of Selected Chalcones

| Compound | λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Photostability (t½, h) |

|---|---|---|---|

| 2′-Hydroxy-4-methoxychalcone | 345 | 12,000 | 8.5 ± 0.5 |

| 5′-Bromo-2′-hydroxy-4-methoxychalcone | 360 | 18,500 | 6.2 ± 0.3† |

†Potential trade-off between absorption and stability; data extrapolated from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.